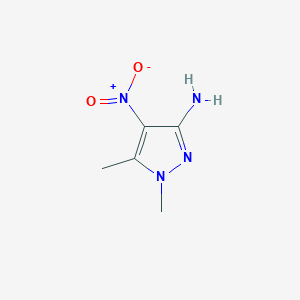
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is an organic compound with the molecular formula C30H38O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four propoxy groups and two ester groups attached to the anthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted anthracene derivatives.
科学研究应用
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can then interact with molecular targets, leading to various photochemical and photophysical effects. The specific pathways involved depend on the nature of the molecular targets and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
- Dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate
- Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
- Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate
Uniqueness
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of propoxy groups enhances its solubility and alters its electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and biological imaging .
属性
CAS 编号 |
89945-15-3 |
|---|---|
分子式 |
C30H38O8 |
分子量 |
526.6 g/mol |
IUPAC 名称 |
dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C30H38O8/c1-7-11-35-23-15-19-20(16-24(23)36-12-8-2)28(30(32)34-6)22-18-26(38-14-10-4)25(37-13-9-3)17-21(22)27(19)29(31)33-5/h15-18H,7-14H2,1-6H3 |
InChI 键 |
QAGFLKUOKMCYSE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OC)OCCC)OCCC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



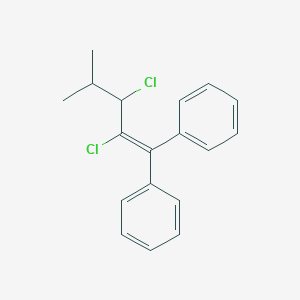
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

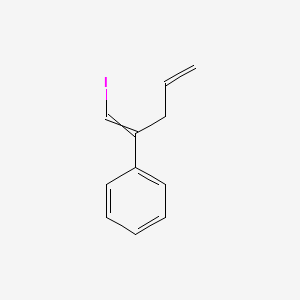
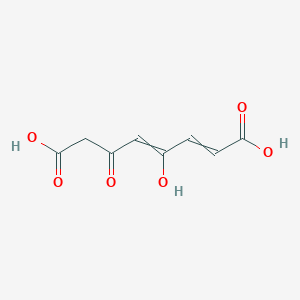
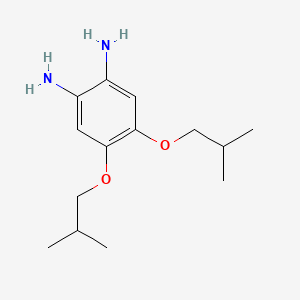
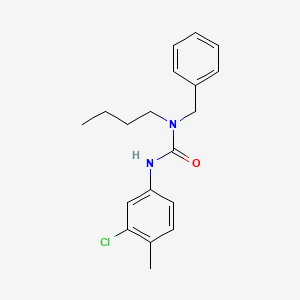
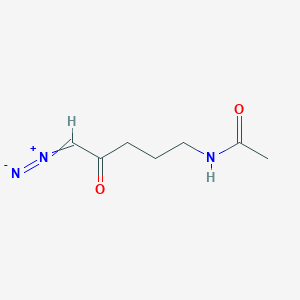
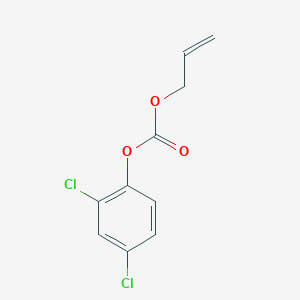

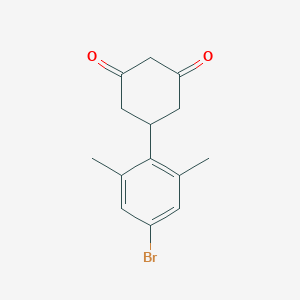
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
